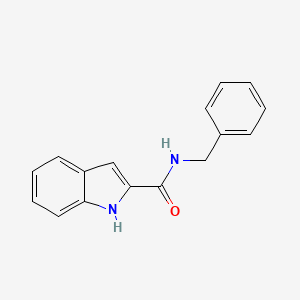

N-Benzyl-1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

69808-76-0 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

N-benzyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C16H14N2O/c19-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)18-15/h1-10,18H,11H2,(H,17,19) |

InChI Key |

AYMFXIQFBKQBGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of N Benzyl 1h Indole 2 Carboxamide and Its Analogues

General Synthetic Strategies for Indole-2-carboxamide Derivatives

The synthesis of indole-2-carboxamide derivatives is a well-explored area of organic chemistry, driven by the prevalence of the indole (B1671886) scaffold in biologically active compounds. rsc.orgarkat-usa.org The construction of these molecules generally relies on two key strategic disconnections: the formation of the amide bond and the assembly or functionalization of the indole ring system.

Amide Bond Formation Reactions

The creation of the amide linkage is a cornerstone of indole-2-carboxamide synthesis. The most common approach involves the coupling of an indole-2-carboxylic acid derivative with a primary or secondary amine. This transformation is typically facilitated by a variety of coupling agents that activate the carboxylic acid, enabling nucleophilic attack by the amine.

Commonly employed coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comacs.orgnih.gov These additives act as acyl transfer reagents, minimizing side reactions and improving reaction efficiency. For instance, the synthesis of N-substituted indole-2-carboxamides has been successfully achieved using EDCI/HOBt in solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). acs.org Another effective coupling reagent is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). mdpi.com

An alternative strategy for activating the indole-2-carboxylic acid is its conversion to an acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. tandfonline.comtandfonline.com The resulting highly reactive acyl chloride is then reacted with the desired amine, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. tandfonline.comtandfonline.com

1,1'-Carbonyldiimidazole (CDI) presents another valuable method for amide bond formation. nih.govtandfonline.com It reacts with the carboxylic acid to form a reactive N-acylimidazole intermediate, which then readily undergoes nucleophilic substitution with an amine to furnish the desired amide. nih.gov

Indole Ring System Construction and Functionalization

While many synthetic routes commence with a pre-formed indole-2-carboxylic acid, the construction of the indole ring itself is a fundamental aspect of synthetic organic chemistry. researchgate.net Classic named reactions such as the Fischer, Reissert, and Madelung indole syntheses provide access to the core indole scaffold, which can then be further functionalized. researchgate.net

More contemporary methods often employ transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to construct or functionalize the indole ring. researchgate.netacs.orgnih.gov For instance, the Sonogashira coupling has been utilized in the synthesis of complex bis-indole derivatives. nih.gov Palladium-catalyzed intramolecular cyclization reactions of indole-2-carboxamide derivatives can also be employed to generate more complex, fused polycyclic indole structures. researchgate.net

Functionalization of the indole ring can also be achieved through various other reactions. For example, N-alkylation of the indole nitrogen is a common modification, often carried out using a base like sodium hydride (NaH) in a polar aprotic solvent such as DMF, followed by the addition of an alkyl halide. tandfonline.comorgsyn.org This allows for the introduction of substituents like the benzyl (B1604629) group at the N-1 position.

Role of Precursor Molecules in Synthetic Pathways

The selection of appropriate precursor molecules is critical to the successful synthesis of N-Benzyl-1H-indole-2-carboxamide and its analogues. The primary precursors are typically:

Indole-2-carboxylic acid or its ester derivatives: This molecule provides the core indole-2-carboxamide scaffold. mdpi.com It can be synthesized through various methods, including the hydrolysis of the corresponding ester, such as ethyl or methyl indole-2-carboxylate. tandfonline.comnih.gov

Benzylamine (B48309) or its derivatives: This amine serves as the nucleophile in the amide bond formation step, introducing the N-benzyl group. mdpi.com Substituted benzylamines can be used to generate a library of this compound analogues with diverse electronic and steric properties.

Substituted anilines and other amines: For the synthesis of analogues, a wide variety of primary and secondary amines can be employed in the amide coupling reaction, leading to diverse substitution patterns on the amide nitrogen. nih.govacs.org

The indole-2-carboxamide moiety itself can also act as a versatile precursor for the construction of more complex, fused polycyclic indole systems through intramolecular and intermolecular cyclization reactions. rsc.orgresearchgate.net

Specific Synthesis of this compound

The direct synthesis of this compound has been reported through several methodologies, primarily involving the coupling of 1H-indole-2-carboxylic acid with benzylamine.

Reaction Conditions and Optimization

The synthesis of this compound is typically achieved through standard amide coupling protocols. One reported method involves the reaction of 1H-indole-2-carboxylic acid with benzylamine in the presence of HOBt and EDCI in a solvent like acetonitrile (B52724) (ACN) or dichloromethane (DCM) at room temperature. mdpi.com This method is generally high-yielding.

Another common procedure involves the initial conversion of 1-benzyl-1H-indole-2-carboxylic acid to its corresponding acyl chloride by refluxing with thionyl chloride (SOCl₂) in a solvent like benzene (B151609). tandfonline.comtandfonline.com After removal of the excess SOCl₂, the resulting acyl chloride is dissolved in a solvent such as chloroform (B151607) and reacted with the appropriate amine in the presence of pyridine at room temperature. tandfonline.com

Optimization of these reactions often involves screening different coupling agents, solvents, bases, and reaction temperatures to maximize the yield and purity of the final product. For instance, the choice between different coupling agents or the use of microwave irradiation can sometimes lead to improved reaction times and yields. researchgate.net

Below is a table summarizing various reported synthetic conditions for this compound and its N-methylated analogue.

| Starting Material (Acid) | Starting Material (Amine) | Coupling Agent/Method | Solvent | Base | Temperature | Yield | Reference |

| 1H-Indole-2-carboxylic acid | Benzylamine | HOBt, EDCI | ACN | - | Room Temp | 90% | mdpi.com |

| 1-Benzyl-1H-indole-2-carboxylic acid | Various amines | SOCl₂, then amine | Benzene, then Chloroform | Pyridine | Reflux, then Room Temp | - | tandfonline.com |

| 1-Benzyl-indole-2-carboxylic acid | Various amines | SOCl₂, then amine | Benzene, then Chloroform | Pyridine | 80°C, then Room Temp | - | tandfonline.com |

| 1-Methyl-1H-indole-2-carboxylic acid | Benzylamine | HOBt, EDCI | DCM | - | Room Temp | 72% | mdpi.com |

Regioselectivity and Yield Considerations

In the synthesis of this compound from 1H-indole-2-carboxylic acid and benzylamine, the primary consideration for regioselectivity is the acylation of the amine rather than potential side reactions on the indole ring. The use of standard amide coupling conditions generally ensures high chemoselectivity for the desired amide formation.

When starting with an unsubstituted indole, the potential for N-alkylation versus N-acylation exists. However, under typical amide coupling conditions, the carboxylic acid is activated and the amine acts as the primary nucleophile, leading to the desired N-acylated product. If N-benzylation of the indole is desired prior to amide coupling, this is typically carried out as a separate step using a base like NaH and benzyl bromide. tandfonline.comorgsyn.org

Yields for the synthesis of this compound are generally reported to be good to excellent, often exceeding 70% and in some cases reaching 90%. mdpi.comtandfonline.com The purity of the starting materials, the efficiency of the coupling agent, and the reaction work-up and purification procedures all play a crucial role in the final isolated yield. For instance, purification by flash chromatography on silica (B1680970) gel is a common method to obtain the pure product. mdpi.com

Derivatization Strategies for this compound Analogues

The molecular architecture of this compound offers multiple sites for chemical modification, enabling the systematic exploration of structure-activity relationships for various applications. ontosight.ai Derivatization strategies primarily target three key regions of the molecule: the indole nitrogen (N1), the benzyl moiety attached to the amide nitrogen, and the carbocyclic ring of the indole system (positions C3 to C7).

The nitrogen atom of the indole ring (N1) is a common site for functionalization, often achieved through N-alkylation reactions. This modification can significantly influence the compound's physicochemical properties. The general approach involves the reaction of a pre-formed this compound or its precursor, indole-2-carboxylic acid, with an alkylating agent under basic conditions. nih.gov

For instance, 1-benzyl-indole-2-carboxylic acid can be synthesized and then coupled with various amines. tandfonline.comtandfonline.com A common synthetic route starts with indole-2-carboxylic acid, which is first N-alkylated using an agent like benzyl bromide or p-fluorobenzyl bromide in the presence of a base. tandfonline.com The resulting N-substituted indole-2-carboxylic acid is then activated, often by converting it to an acid chloride with thionyl chloride (SOCl₂), and subsequently reacted with a desired benzylamine derivative to yield the final N1-substituted product. tandfonline.comtandfonline.com

Another method involves the direct methylation of the indole nitrogen using reagents like dimethyl carbonate (DMC) to produce N-methylated analogues. mdpi.com

Table 1: Examples of N1-Substituted this compound Analogues

| N1-Substituent | Amide N-Substituent | Resulting Compound | Reference |

|---|---|---|---|

| Benzyl | Benzyl | N,1-Dibenzyl-1H-indole-2-carboxamide | tandfonline.com |

| Benzyl | 4-Chlorobenzyl | 1-Benzyl-N-(4-chlorobenzyl)-1H-indole-2-carboxamide | tandfonline.com |

| 4-Fluorobenzyl | 4-Chlorophenyl | N-(4-chlorophenyl)-1-(4-fluorobenzyl)-1H-indole-2-carboxamide | tandfonline.com |

| Methyl | Benzyl | N-Benzyl-1-methyl-1H-indole-2-carboxamide | mdpi.com |

| Benzyl | 2,4-Dichlorobenzyl | 1-Benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide | tandfonline.com |

The benzyl group attached to the carboxamide nitrogen provides a readily modifiable handle for introducing a wide array of functional groups. This is typically accomplished by employing substituted benzylamines in the final amide coupling step. The synthesis generally starts with 1H-indole-2-carboxylic acid, which is coupled with a variety of commercially available or synthetically prepared benzylamines. mdpi.com

The coupling reaction can be facilitated by standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride. tandfonline.commdpi.com This strategy allows for the introduction of electron-donating groups (e.g., methoxy (B1213986), hydroxy) and electron-withdrawing groups (e.g., chloro, fluoro) onto the phenyl ring of the benzyl moiety. mdpi.comfabad.org.tr

For example, reacting 1H-indole-2-carboxylic acid with 4-methoxybenzylamine (B45378) yields N-(4-Methoxybenzyl)-1H-indole-2-carboxamide. fabad.org.tr Similarly, using 4-hydroxybenzylamine, 2,4-dichlorobenzylamine, or 3,4-difluorobenzylamine (B1330328) leads to the corresponding functionalized analogues. tandfonline.commdpi.com

Table 2: Examples of Analogues with Modified Benzyl Moieties

| Benzylamine Used | Resulting Compound | Reference |

|---|---|---|

| Benzylamine | This compound | mdpi.com |

| 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-1H-indole-2-carboxamide | fabad.org.tr |

| 4-Hydroxybenzylamine | N-(4-Hydroxybenzyl)-1H-indole-2-carboxamide | mdpi.com |

| 4-Chlorobenzylamine | N-(4-Chlorobenzyl)-1H-indole-2-carboxamide | tandfonline.com |

| 2,4-Dichlorobenzylamine | N-(2,4-Dichlorobenzyl)-1H-indole-2-carboxamide | tandfonline.com |

| 3,4-Difluorobenzylamine | N-(3,4-Difluorobenzyl)-1H-indole-2-carboxamide | mdpi.com |

Modification of the indole ring itself, at positions other than the N1 nitrogen, is a key strategy for fine-tuning the biological activity of these compounds. These substitutions are typically incorporated by starting the synthesis with an already functionalized indole derivative, most commonly a substituted indole-2-carboxylic acid. acs.orgnih.gov

Substitutions at the C5 position are well-documented. Small, electron-donating aliphatic groups like methyl, cyclopropyl (B3062369), ethyl, and methoxy have been successfully incorporated. acs.org Conversely, analogues with electron-withdrawing groups such as halogens (e.g., chloro) or trifluoromethyl at C5 have also been synthesized. acs.orgnih.gov The general synthetic route involves the amide coupling of the respective 5-substituted-1H-indole-2-carboxylic acid with the desired amine. acs.orgnih.gov

The C3 position can also be functionalized. For instance, 3-alkyl-5-chloro-1H-indole-2-carboxylic acids have been prepared as intermediates for further elaboration. nih.gov Research indicates a preference for substitutions at the C4 and C5 positions over the C6 and C7 positions in some series of these compounds. acs.orgnih.gov

Table 3: Examples of Indole Ring-Substituted Analogues

| Indole Ring Substitution | Amide N-Substituent | Resulting Compound Class | Reference |

|---|---|---|---|

| 5-Methyl | 4-(Methylsulfonamido)benzyl | 5-Methyl-1H-indole-2-carboxamides | acs.orgnih.gov |

| 5-Chloro | (1S)-Benzyl-(2R)-hydroxy-3-morpholin-4-yl-3-oxo-propyl | 5-Chloro-1H-indole-2-carboxamides | google.com |

| 5-Ethyl | Phenethyl derivatives | 5-Ethyl-1H-indole-2-carboxamides | nih.gov |

| 5-Methoxy | Benzyl | N-benzyl-6-methoxy-1H-indole-2-carboxamide* | ontosight.ai |

| 3-Pentyl, 5-Chloro | 4-(Dimethylamino)phenethyl | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | nih.gov |

Note: The reference compound name indicates substitution at C6, demonstrating that various positions can be targeted.

Purification and Spectroscopic Characterization Methods

The successful synthesis of this compound and its analogues is critically dependent on robust purification and characterization techniques to ensure the isolation of the target compound with high purity and to confirm its chemical structure.

Following synthesis, the crude product is typically purified using chromatographic methods. The most common technique is silica gel column chromatography. tandfonline.comtandfonline.comtandfonline.com This method separates the desired compound from unreacted starting materials, reagents, and by-products based on differential adsorption to the silica stationary phase.

A variety of solvent systems (eluents) are employed to achieve optimal separation, with the choice depending on the polarity of the specific analogue being purified. Commonly reported eluents include mixtures of:

n-hexane and ethyl acetate (B1210297) (e.g., 8:2 or 7:3 v/v) tandfonline.comtandfonline.com

Dichloromethane (DCM) and methanol (B129727) (MeOH) (e.g., gradient of 0-10% MeOH) fabad.org.tracs.org

Chloroform (CHCl₃) and methanol (MeOH) (e.g., 49:1 or 99:1 v/v) mdpi.com

After column chromatography, a final purification step of recrystallization from an appropriate solvent, such as ethanol, is often performed to obtain the compound as a pure crystalline solid. tandfonline.comtandfonline.com

The unambiguous identification and structural confirmation of the synthesized compounds are achieved through a combination of advanced spectroscopic and spectrometric techniques. tandfonline.comijaresm.com

Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups. For N-Benzyl-1H-indole-2-carboxamides, characteristic absorption bands confirm the presence of the amide group. The carbonyl (C=O) stretching vibration typically appears in the range of 1615-1651 cm⁻¹, while the amide N-H stretching is observed between 3259-3417 cm⁻¹. tandfonline.comtandfonline.comfabad.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for elucidating the precise molecular structure.

¹H-NMR: Provides information on the chemical environment of each proton. For this compound, characteristic signals include a singlet for the indole N1-H (around δ 11.58 ppm in DMSO-d₆), a triplet for the amide N-H (around δ 9.01 ppm), a doublet for the benzylic CH₂ protons (around δ 4.49-4.68 ppm), and a series of multiplets in the aromatic region (δ 7.00-7.70 ppm) corresponding to the protons on the indole and benzyl rings. mdpi.comfabad.org.tr

¹³C-NMR: Confirms the carbon skeleton of the molecule. The spectrum for this compound shows a characteristic peak for the carbonyl carbon around δ 161.4 ppm, along with signals for the aromatic and aliphatic carbons. mdpi.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, providing strong evidence for its identity. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which can be used to confirm the elemental composition. fabad.org.tr Electrospray Ionization (ESI) is a common method used to generate ions for analysis. tandfonline.commdpi.com

Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N) in the compound. The experimental values are compared with the calculated values for the proposed molecular formula to further verify the compound's identity and purity. tandfonline.commdpi.com

Table 4: Summary of Spectroscopic Data for this compound

| Technique | Feature | Characteristic Value/Range | Reference |

|---|---|---|---|

| IR (cm⁻¹) | Amide C=O Stretch | 1628 | fabad.org.tr |

| Amide N-H Stretch | 3259-3417 | fabad.org.tr | |

| ¹H-NMR (δ ppm) | Indole N1-H | ~9.24 (in CDCl₃) / ~11.58 (in DMSO-d₆) | mdpi.comfabad.org.tr |

| Amide N-H | ~6.41 (in CDCl₃) / ~9.01 (in DMSO-d₆) | mdpi.comfabad.org.tr | |

| Benzylic CH₂ | 4.49 - 4.68 | mdpi.comfabad.org.tr | |

| Aromatic Protons | 7.00 - 7.62 | mdpi.comfabad.org.tr | |

| ¹³C-NMR (δ ppm) | Carbonyl Carbon (C=O) | ~161.4 | mdpi.com |

| Mass Spec (m/z) | [M+H]⁺ | 251.1184 | fabad.org.tr |

Structure Activity Relationship Sar Investigations of N Benzyl 1h Indole 2 Carboxamide Derivatives

Influence of Substituents on the Benzyl (B1604629) Moiety on Biological Activity

The benzyl group attached to the carboxamide nitrogen plays a crucial role in modulating the biological activity of N-Benzyl-1H-indole-2-carboxamide derivatives. The electronic properties and steric bulk of substituents on this aromatic ring can significantly impact potency and selectivity.

For instance, in studies on antiviral agents, specifically targeting neurotropic alphaviruses, modifications to the N-benzylamide moiety were explored to enhance potency. It was observed that the introduction of a pyridine (B92270) ring in place of the benzyl group, as in a 4-pyridylmethyl amide, increased potency, suggesting that the nitrogen atom in the ring contributes favorably to target binding. nih.gov Moving the nitrogen to the 3-position of the pyridine ring resulted in a slight decrease in activity, highlighting the importance of the nitrogen's location. nih.gov

In the context of anticancer activity against pediatric brain cancer cells, the substitution pattern on the N-benzyl group was found to be critical. nih.gov An unsubstituted N-benzyl-indoleamide analog displayed notable activity. nih.gov However, introducing a methyl group at the 3-position of the benzyl ring diminished this activity. nih.gov Conversely, a 4-fluoro substituent on the benzyl moiety led to a significant increase in both cytotoxic and antiproliferative effects compared to the unsubstituted analog. nih.gov Disubstitution with methoxy (B1213986) groups at positions 2 and 3 of the benzyl ring resulted in a loss of activity. nih.gov Interestingly, replacing the phenyl ring with a 1,3-benzodioxole (B145889) group (piperonyl) also led to inactivity, but introducing a methylene (B1212753) spacer between the amide and the piperonyl motif, creating a homopiperonyl analog, substantially enhanced inhibitory activity. nih.gov

For antioxidant activity, particularly superoxide (B77818) anion scavenging, halogenation of the benzamide (B126) ring was found to be beneficial. tandfonline.com Dichloro-substitution, specifically at the ortho- and para-positions, led to maximal inhibitory effects. tandfonline.com While single halo-substituents like fluoro and chloro at the para-position of the benzamide's aromatic ring did not cause a significant change in activity, halogenated derivatives were generally more active than their non-halogenated counterparts. tandfonline.com

The following table summarizes the influence of various substituents on the benzyl moiety on the biological activity of this compound derivatives.

| Substituent on Benzyl Moiety | Position | Observed Biological Effect | Reference Compound | Therapeutic Area | Citation |

|---|---|---|---|---|---|

| Unsubstituted | - | Baseline activity | This compound | Anticancer | nih.gov |

| 3-Methyl | 3 | Diminished activity | This compound | Anticancer | nih.gov |

| 4-Fluoro | 4 | Increased cytotoxicity and antiproliferative activity | This compound | Anticancer | nih.gov |

| 2,3-Dimethoxy | 2,3 | Decreased activity | This compound | Anticancer | nih.gov |

| Piperonyl | - | Inactive | This compound | Anticancer | nih.gov |

| Homopiperonyl | - | Significantly enhanced inhibitory activity | This compound | Anticancer | nih.gov |

| 2,4-Dichloro | 2,4 | Maximum inhibitory effect | Unsubstituted benzamide analog | Antioxidant (Superoxide Scavenging) | tandfonline.com |

| 4-Chloro | 4 | No significant change in activity | Unsubstituted benzamide analog | Antioxidant (Superoxide Scavenging) | tandfonline.com |

| 4-Fluoro | 4 | No significant change in activity | Unsubstituted benzamide analog | Antioxidant (Superoxide Scavenging) | tandfonline.com |

| 4-Pyridylmethyl | - | Increased potency | This compound | Antiviral (Alphavirus) | nih.gov |

| 3-Pyridylmethyl | - | Slightly reduced activity compared to 4-pyridylmethyl | 4-Pyridylmethyl analog | Antiviral (Alphavirus) | nih.gov |

Effects of Modifications at the Indole (B1671886) Nitrogen (N1) Position

In the pursuit of antiviral agents, replacing the N1-benzyl group with a smaller methyl group led to a complete loss of activity, indicating the importance of a larger aromatic substituent at this position. nih.gov However, removing the 4-chloro group from the N1-benzyl moiety was tolerated, with only a minor reduction in activity. nih.gov This suggests that while the benzyl group itself is important, specific substitutions on it can be modified to fine-tune activity.

For antioxidant activity, the introduction of a benzyl or a p-fluorobenzyl group at the N1 position of indole-2-carboxamides generally enhanced the inhibition of lipid peroxidation. tandfonline.com For instance, an N-substituted indole-2-carboxamide with a 1-benzyl group showed significantly higher inhibition of lipid peroxidation compared to its congener without the N1-benzyl substitution. tandfonline.com The presence of a p-fluorobenzyl group on the indole nitrogen was also found to have a positive effect on superoxide anion scavenging activity in some cases, although this effect was not consistent across all tested compounds. tandfonline.comtandfonline.com

In the context of TRPV1 receptor agonists, methylation of the indole nitrogen in this compound was shown to be a viable modification. mdpi.com

The table below details the effects of various modifications at the indole N1 position.

| Modification at N1 | Observed Biological Effect | Therapeutic Area | Citation |

|---|---|---|---|

| Methyl | Eliminated antiviral activity | Antiviral (Alphavirus) | nih.gov |

| Hydrogen (unsubstituted) | Reduced lipid peroxidation inhibition compared to N1-benzyl | Antioxidant | tandfonline.com |

| Benzyl | Enhanced lipid peroxidation inhibition | Antioxidant | tandfonline.com |

| p-Fluorobenzyl | Enhanced lipid peroxidation inhibition; positive effect on superoxide scavenging in some cases | Antioxidant | tandfonline.comtandfonline.comtandfonline.com |

| Methyl | Maintained activity as a TRPV1 agonist | TRPV1 Agonist | mdpi.com |

Contribution of Substitutions on the Indole Ring to Activity Profiles

Substitutions on the carbocyclic part of the indole ring provide another avenue to modulate the biological activity of this compound derivatives. The position and nature of these substituents can influence lipophilicity, electronic distribution, and steric interactions, all of which are crucial for target engagement.

In the development of anti-inflammatory agents, derivatives of indole-2-carboxamide were synthesized and screened for their ability to inhibit the production of inflammatory mediators. nih.gov While specific SAR data for N-benzyl analogs was part of a broader study, the research highlighted the potential of the indole-2-carboxamide scaffold in this therapeutic area. nih.gov

For cannabinoid receptor 1 (CB1) allosteric modulators, substitutions on the indole ring were found to be significant. The majority of structural modifications have focused on this part of the molecule. nih.gov For example, replacing the indole ring with a benzofuran (B130515) scaffold resulted in a significant loss of affinity, although the binding cooperativity was enhanced. nih.gov This indicates that the indole nitrogen is preferred for maintaining high binding affinity to the allosteric site. nih.gov Substituents at the C3 position of the indole ring were also shown to have a substantial impact on the allosteric modulation of the ligand. nih.gov

In the context of anti-trypanosomal activity, substitutions at the 5-position of the indole ring were explored. nih.gov A methyl or a cyclopropyl (B3062369) group at this position appeared to be ideal for potency. nih.gov

The following table summarizes the contributions of various substitutions on the indole ring to the activity profiles of this compound derivatives.

| Substituent on Indole Ring | Position | Observed Biological Effect | Therapeutic Area | Citation |

|---|---|---|---|---|

| Benzofuran (isosteric replacement) | - | Significant loss of affinity, but enhanced binding cooperativity | CB1 Allosteric Modulator | nih.gov |

| Phenyl | 3 | Abolished allosteric effect | CB1 Allosteric Modulator | nih.gov |

| Benzyl | 3 | Tolerated, but with significantly lower affinity | CB1 Allosteric Modulator | nih.gov |

| Cyclohexylmethyl | 3 | Further decreased affinity while retaining allosteric effects | CB1 Allosteric Modulator | nih.gov |

| Methyl | 5 | Ideal for potency | Anti-trypanosomal | nih.gov |

| Cyclopropyl | 5 | Ideal for potency | Anti-trypanosomal | nih.gov |

Conformational Analysis and Preferred Bioactive Conformations

The three-dimensional arrangement of this compound derivatives is a key determinant of their biological activity. Conformational analysis aims to identify the low-energy conformations that are likely to be recognized by and bind to the biological target.

For a series of 5-HT1B-like receptor antagonists, it has been proposed that the aromatic ring of the 2,N-benzylcarboxamide group can occupy an aromatic binding site, while the ethylamine (B1201723) nitrogen and a hydantoin (B18101) carbonyl group engage in amine-binding and hydrogen-bonding interactions, respectively. acs.org This suggests a specific spatial arrangement of these functional groups is necessary for potent antagonism. The bulky 2,N-benzylcarboxamide group and its proximity to the 3-side chain are thought to be crucial for achieving the required conformation. acs.org

In studies of inhibitors of the blood coagulation enzyme factor Xa, docking studies were performed on 3-amidinobenzyl-1H-indole-2-carboxamides to understand their binding modes. acs.org These computational analyses, validated by X-ray crystallography, revealed the preferred conformations of these inhibitors within the enzyme's active site. acs.org The insights gained from this conformational analysis were instrumental in developing 3D-QSAR models. acs.org

Molecular docking studies of N-substituted indole-2- and 3-carboxamide derivatives with protein kinase CK2 have also been performed to elucidate the binding modes of active compounds. chem-soc.si These studies indicate that halogen bonding interactions can influence the conformation of the molecules within the CK2 active site, thereby affecting inhibitor recognition and binding. chem-soc.si The presence of a hydrogen bond acceptor group (the carbonyl of the carboxamide) in the side chain at the indole ring was identified as important for binding to the enzyme's active site. chem-soc.si

Development of Pharmacophore Models for Target Interaction

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. Both ligand-based and structure-based pharmacophore models have been developed for various targets of this compound derivatives.

For inhibitors of non-nucleoside reverse transcriptase (NNRTIs), a validated pharmacophore model was generated that consisted of three hydrophobic groups, one aromatic ring group, and a hydrogen-bond acceptor. mdpi.com This model was successfully used in virtual screening to identify potential new NNRTIs. mdpi.com

In the context of peroxisome proliferator-activated receptor-gamma (PPARγ) ligands, pharmacophore modeling has been employed to improve virtual screening efforts. nih.gov By combining ligand-based and structure-based approaches, researchers can create more robust models to identify novel agonists with improved safety profiles. nih.gov

For the immunoproteasome β1i subunit, a dynamic pharmacophore modeling approach was used. mdpi.com The model identified key features such as a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic interactions as being crucial for inhibition. mdpi.com This pharmacophore was then used for virtual screening to identify new non-covalent inhibitors. mdpi.com

Similarly, for blood coagulation factor Xa inhibitors, 3D-QSAR models were developed based on a superposition rule derived from docking studies. acs.org These models, which incorporate steric, electrostatic, and hydrophobic fields, provided a quantitative understanding of the SAR and were used to predict the activity of novel compounds. acs.org

The general features commonly found in pharmacophore models for this compound derivatives include:

Hydrogen Bond Acceptors: Often associated with the carbonyl oxygen of the carboxamide linker.

Hydrogen Bond Donors: Can be the N-H of the carboxamide or the indole ring.

Aromatic/Hydrophobic Regions: Corresponding to the indole and benzyl rings.

Positive/Negative Ionizable Features: Depending on the specific substituents and the target.

These models serve as valuable tools in the design and discovery of new, more potent, and selective this compound derivatives for a range of therapeutic applications.

Computational Chemistry and in Silico Approaches in Indole 2 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes and affinities of N-Benzyl-1H-indole-2-carboxamide derivatives with their biological targets.

Research on a series of N-substituted indole-2- and 3-carboxamide derivatives as inhibitors of human protein kinase CK2 utilized molecular docking to elucidate the binding mode of the most active compounds. nih.gov Protein kinase CK2 is a key player in cell growth, proliferation, and the suppression of apoptosis, making it a significant target in cancer therapy. nih.gov The docking study for the most active compound, 1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide, revealed the specific interactions within the CK2 active site that are responsible for its inhibitory activity. nih.gov

Similarly, in the pursuit of inhibitors for blood coagulation factor Xa (fXa), a crucial enzyme in the coagulation cascade, molecular docking was employed for a large series of 3-amidinobenzyl-1H-indole-2-carboxamides. acs.orgresearchgate.net These docking studies, which were foundational to the research, were based on existing X-ray crystal structures of fXa complexed with known inhibitors. acs.orgresearchgate.net The computational predictions were subsequently validated by determining the X-ray crystal structures of four representative ligands from the series bound to fXa, confirming the accuracy of the predicted binding modes. acs.orgresearchgate.net This integrated approach of docking and crystallography provided a rational basis for understanding the structure-activity relationships and for the design of more potent and selective fXa inhibitors. acs.orgresearchgate.netrcsb.orgpdbj.org

Furthermore, molecular docking has been applied to investigate the interactions of indole-based compounds with other cancer-related targets, such as topoisomerase–DNA, PI3Kα, and EGFR, revealing favorable binding interactions and guiding the development of novel anticancer agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. This approach is essential for predicting the activity of new compounds and for optimizing lead structures.

A comprehensive study on 138 nonchiral 3-amidinobenzyl-1H-indole-2-carboxamides as fXa inhibitors successfully employed 3D-QSAR methodologies. acs.orgresearchgate.net These models were developed to identify the key structural features that govern the biological affinity and selectivity of these compounds. acs.orgresearchgate.net The robustness and predictive power of the QSAR models were rigorously validated using both conventional and cross-validation techniques. acs.orgresearchgate.net

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of a series of compounds to their steric and electrostatic fields. In the study of fXa inhibitors, CoMFA was used to generate predictive models. acs.orgresearchgate.net The resulting models exhibited high correlation coefficients and were consistent with the experimentally determined topology of the fXa binding site, providing valuable insights into the steric and electrostatic complementarity between the ligands and the protein. acs.orgresearchgate.net A similar approach was used to study N-arylsulfonyl-indole-2-carboxamide derivatives as Fructose-1,6-bisphosphatase inhibitors, where the CoMFA model showed good predictive ability. mdpi.com

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. For the 3-amidinobenzyl-1H-indole-2-carboxamide series, CoMSIA models were developed and showed excellent predictive capabilities. acs.orgresearchgate.net These models complemented the CoMFA results and provided a more detailed understanding of the hydrophobic interactions influencing ligand binding. acs.orgresearchgate.net The CoMSIA models for N-arylsulfonyl-indole-2-carboxamide derivatives also demonstrated strong predictive capacity. mdpi.com

Predictive Modeling of Biological Efficacy

The ultimate goal of QSAR studies is to create models that can accurately predict the biological efficacy of novel compounds. The 3D-QSAR models developed for the fXa inhibitors, based on a superposition rule derived from docking studies, proved to be highly predictive. acs.orgresearchgate.net The final quantitative SAR information was in agreement with all experimental data, enabling reasonable activity predictions for new factor Xa inhibitors. acs.orgresearchgate.net This predictive power is crucial for prioritizing the synthesis of new compounds and for accelerating the drug discovery process.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides insights into properties such as molecular geometry, vibrational frequencies, and electronic charge distribution.

While specific DFT studies on this compound are not extensively documented in the provided context, DFT calculations have been applied to related indole-containing structures. For instance, DFT has been used to determine the three-dimensional geometry, bond lengths, bond angles, and charge distribution of novel fused pyrimidine (B1678525) derivatives. researchgate.net Such calculations are crucial for understanding the molecule's reactivity and intermolecular interactions. DFT has also been employed to study the structural and vibrational properties of other complex organic molecules, with results showing good correlation between theoretical and experimental data. orientjchem.org In the study of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations were used to analyze its structure and hydrogen bonding patterns. mdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These predictions help to identify potential liabilities and guide the design of molecules with more favorable drug-like properties.

Studies on various indole-based compounds have incorporated in silico ADME predictions. For instance, in the development of novel indole-based benzamides as potential breast cancer therapies, ADME properties, including molecular weight, LogP, drug-likeness, and bioavailability, were evaluated. pensoft.netpnrjournal.com Similarly, for a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides developed as EGFR inhibitors, in silico ADME and pharmacokinetic predictions validated that the most potent compounds possessed good bioavailability and favorable pharmacokinetic profiles. tandfonline.com These predictions are often based on established models and rules, such as Lipinski's rule of five. pensoft.net The use of in silico ADME tools helps to de-risk drug candidates and focus resources on compounds with a higher probability of success in later stages of development. pensoft.netpnrjournal.comtandfonline.com

Mechanistic Insights into the Biological Actions of N Benzyl 1h Indole 2 Carboxamide Derivatives

Identification and Validation of Molecular Targets

The biological activity of N-benzyl-1H-indole-2-carboxamide derivatives is defined by their interaction with specific biomolecules. Studies have identified several key molecular targets, implicating these compounds in diverse therapeutic areas, including cancer, inflammation, infectious diseases, and thrombosis.

Indole-2-carboxamide derivatives have been shown to possess antiproliferative properties by targeting key enzymes involved in cell cycle regulation and signaling. Certain derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net The inhibition of these kinases is a critical mechanism for controlling cancer cell growth. The N-phenethyl carboxamide structure, in particular, appears important for this antiproliferative action. nih.gov

In the realm of anti-inflammatory action, specific derivatives have been found to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophage cell lines. nih.gov This suggests that their mechanism involves the modulation of key nodes in the inflammatory signaling cascade.

Further research has identified the cannabinoid receptor 1 (CB1) as a target for this class of compounds. nih.gov Indole-2-carboxamides can act as allosteric modulators of the CB1 receptor, meaning they bind to a site distinct from the primary (orthosteric) site, thereby altering the receptor's response to endogenous ligands. nih.gov

The enzyme Factor Xa (fXa), a critical component of the blood coagulation cascade, is another validated target. A series of 3-amidinobenzyl-1H-indole-2-carboxamides have been designed and synthesized as potent and selective inhibitors of fXa, highlighting their potential as anticoagulants. researchgate.net

Additionally, research has pointed towards other potential targets. Some derivatives show agonist activity on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a protein involved in pain and sensation. mdpi.com In the context of infectious diseases, indole-2-carboxylic acid was found to inhibit HIV-1 integrase, an enzyme essential for viral replication. rsc.org Other studies have investigated derivatives for their activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. acs.org

| Derivative Class/Compound | Primary Molecular Target(s) | Associated Biological Activity |

|---|---|---|

| N-phenethyl-indole-2-carboxamides | EGFR, CDK2 | Antiproliferative |

| Indole-2-carboxamide derivatives (general) | TNF-α, IL-6 (expression) | Anti-inflammatory |

| 3-Amidinobenzyl-1H-indole-2-carboxamides | Factor Xa (fXa) | Anticoagulant |

| 5-chloro-3-alkyl-indole-2-carboxamides | Cannabinoid Receptor 1 (CB1) (Allosteric Modulator) | Neuromodulatory |

| Indole-2-carboxylic acid | HIV-1 Integrase | Antiviral |

| N-vanillyl-1H-indole-2-carboxamide | TRPV1 (Agonist) | Sensory Modulation |

Interrogation of Cellular Signaling Pathways Modulated

The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream events, altering cellular signaling pathways that govern cell fate and function.

A significant body of research focuses on their impact on cancer cells. The dual inhibition of EGFR and CDK2 by these compounds leads to potent antiproliferative effects. researchgate.net This activity is often mediated by the induction of apoptosis, or programmed cell death. Mechanistic studies show that potent derivatives can trigger the proteolytic caspase cascade, a central executioner of apoptosis. nih.gov Specifically, the activity of key initiator and effector caspases such as caspase-3, caspase-8, and caspase-9 is elevated. researchgate.net This is often accompanied by changes in the expression of Bcl-2 family proteins, which are critical regulators of apoptosis, and an increase in the levels of the tumor suppressor protein p53. nih.govresearchgate.net

One specific derivative, known as LG25, has been shown to suppress the Akt/mTOR/NF-κB signaling pathway in triple-negative breast cancer models. nih.gov This pathway is a central regulator of cell survival, proliferation, and inflammation. By inhibiting this pathway, the compound induces cell cycle arrest and apoptosis, demonstrating a clear link between target engagement and cellular outcome. nih.gov

The anti-inflammatory properties of these derivatives are linked to the inhibition of inflammatory mediator production. By reducing the expression of TNF-α and IL-6, these compounds effectively dampen the systemic inflammatory response syndrome, as demonstrated in preclinical models of sepsis. nih.gov This indicates a modulation of the signaling pathways controlled by transcription factors like NF-κB, which are downstream of inflammatory stimuli such as LPS.

| Derivative Class/Compound | Modulated Signaling Pathway | Resulting Cellular Effect |

|---|---|---|

| EGFR/CDK2 Inhibitors | Apoptosis Pathway (Caspase activation, p53 upregulation) | Induction of cancer cell death |

| LG25 | Akt/mTOR/NF-κB Pathway (Suppression) | Inhibition of cancer growth, cell cycle arrest |

| Anti-inflammatory Indole-2-carboxamides | LPS-induced Inflammatory Pathways | Reduced expression of TNF-α and IL-6 |

Rationalization of Ligand-Receptor Binding Interactions

Understanding the precise binding interactions between this compound derivatives and their protein targets is crucial for rational drug design and optimization. A combination of X-ray crystallography, molecular docking, and structure-activity relationship (SAR) studies has provided detailed insights into these interactions.

For the inhibition of Factor Xa, studies have revealed that the 3-amidinobenzyl moiety is a key pharmacophoric element, typically binding in the S1 pocket of the enzyme, while other parts of the molecule occupy the S4 pocket. researchgate.net The specific orientation and interactions within these pockets are critical for both potency and selectivity. X-ray crystal structures have validated these binding modes, providing a structural basis for the observed inhibitory activity. researchgate.net

In the case of EGFR inhibitors, docking studies have shown that these compounds fit within the enzyme's active site. tandfonline.com Key interactions include hydrogen bonds with essential amino acid residues, such as the key amino acid Met769, and ionic interactions with residues like Glu738. tandfonline.com The p-N,N-dimethylamino phenyl moiety of one derivative was shown to extend deeply into a hydrophobic pocket, contributing to its binding affinity. tandfonline.com

The mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid involves a distinct binding mode. The indole (B1671886) nitrogen and the 2-carboxyl group are hypothesized to chelate two essential magnesium ions (Mg2+) within the enzyme's active site. rsc.org Furthermore, the indole core can form a π-stacking interaction with a deoxyadenosine (B7792050) residue of the processed viral DNA, further stabilizing the complex and preventing the integration of viral DNA into the host genome. rsc.org

Structure-activity relationship studies have been instrumental in refining these compounds. For the allosteric modulation of the CB1 receptor, it was found that the indole ring itself is important for binding affinity to the allosteric site. nih.gov However, the nature of the substituent at the C3 position of the indole ring profoundly impacts the ligand's allosteric effects, with bulky aliphatic or aromatic rings at this position significantly decreasing affinity. nih.gov Similarly, for anti-Trypanosoma cruzi activity, modifications to the carboxamide linker or N-methylation of the amide were shown to significantly alter potency and metabolic stability. acs.orgnih.gov

| Ligand-Receptor Complex | Key Binding Interactions | Method of Study |

|---|---|---|

| 3-Amidinobenzyl-1H-indole-2-carboxamide - Factor Xa | Binding of amidinobenzyl group in S1 pocket; occupation of S4 pocket. | X-ray Crystallography, 3D-QSAR |

| Indole-2-carboxamide - EGFR | H-bonding with Met769; ionic interaction with Glu738; hydrophobic interactions. | Molecular Docking |

| Indole-2-carboxylic acid - HIV-1 Integrase | Chelation of two Mg2+ ions; π-stacking with vDNA (dC20). | Molecular Docking |

| Indole-2-carboxamide - CB1 Receptor | C3 substituent size influences allosteric modulation; indole ring important for affinity. | Structure-Activity Relationship (SAR) |

Conclusion and Future Directions in N Benzyl 1h Indole 2 Carboxamide Research

Summary of Key Research Findings and Advances

Research on N-Benzyl-1H-indole-2-carboxamide and its derivatives has led to significant advancements across various therapeutic areas. The indole-2-carboxamide core is recognized as a versatile synthetic precursor for constructing more complex polycyclic fused indole (B1671886) molecules. rsc.org These synthetic efforts have yielded compounds with a diverse range of pharmacological activities.

Key findings include:

Anticancer Activity: Derivatives of indole-2-carboxamide have shown potent antiproliferative effects against several cancer cell lines. mdpi.comnih.gov For instance, certain derivatives act as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), inducing apoptosis in cancer cells. nih.gov Other analogues have demonstrated significant cytotoxicity against pediatric brain tumor cells, suggesting a potential for fine-tuning the scaffold for selective antitumour activity. rsc.org

Antimicrobial Activity: The indole-2-carboxamide scaffold is a cornerstone in the development of novel agents against Mycobacterium tuberculosis (M.tb). rsc.org Derivatives have shown high potency against drug-sensitive strains by targeting the essential MmpL3 transporter protein. rsc.orgasm.org Furthermore, lead compounds have demonstrated efficacy in reducing bacterial loads in mouse models of Mycobacterium abscessus infection, highlighting their potential against nontuberculous mycobacteria (NTM). asm.org

Anti-inflammatory Effects: A series of indole-2-carboxamide derivatives have been synthesized and shown to effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models of inflammation. nih.gov In vivo studies have confirmed that lead compounds can reduce lipopolysaccharide (LPS)-induced pulmonary inflammation in mice, indicating their potential for treating sepsis and other inflammatory diseases. nih.gov

Antiviral Properties: Researchers have identified indole-2-carboxamides as inhibitors of neurotropic alphavirus replication. nih.gov Optimization of this series has led to compounds with improved potency and metabolic stability, with some demonstrating the ability to cross the blood-brain barrier in preliminary animal studies. nih.gov

Ion Channel and Receptor Modulation: The scaffold has been successfully utilized to design novel agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation research. mdpi.comresearchgate.net Additionally, the indole-2-carboxamide structure has served as a viable template for developing allosteric modulators of the Cannabinoid Receptor 1 (CB1), opening new avenues for treating obesity and CNS disorders. acs.org

| Derivative Class | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|

| N-Aryl/Alkyl Indole-2-carboxamides | Antitubercular (anti-M.tb) | Compound 8g showed high activity (MIC = 0.32 μM) against M. tb with minimal cytotoxicity. | rsc.org |

| 5-Chloro-3-methyl-indole-2-carboxamides | Anticancer (EGFR/CDK2 inhibition) | Derivative 5e was more potent than doxorubicin (B1662922) against several cancer cell lines. | nih.gov |

| N-Benzyl Indole-2-carboxamides | TRPV1 Agonism | Compound 6g identified as a promising and selective TRPV1 agonist. | mdpi.comresearchgate.net |

| Substituted Indole-2-carboxamides | Anti-inflammatory | Compounds 14f and 14g effectively reduced LPS-induced inflammation in vivo. | nih.gov |

| Substituted Indole-2-carboxamides | Anti-Trypanosoma cruzi | Early hits showed moderate potency but optimization was hampered by poor pharmacokinetics. | acs.orgnih.gov |

Identification of Remaining Research Gaps and Challenges

Despite the significant progress, several challenges and research gaps remain in the development of this compound-based compounds. A primary hurdle is optimizing the pharmacokinetic properties of these molecules. For example, in the development of anti-Trypanosoma cruzi agents, promising lead compounds with good potency suffered from limited plasma exposure in animal models, and efforts to improve metabolic stability and solubility did not successfully yield compounds with enhanced exposure and potency. acs.orgnih.gov This highlights a common challenge in drug development where in vitro activity does not translate to in vivo efficacy due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties. nih.gov

Further challenges include:

Limited Chemical Space: Research has shown that for certain targets, such as T. cruzi, the chemical space for highly active compounds is limited, allowing only for specific substitutions on the indole core. acs.orgnih.gov

Mechanism of Action: While targets for some activities have been identified (e.g., MmpL3 for anti-TB agents), the precise molecular mechanisms for others, such as the antitumour activity in pediatric brain cancer, require further elucidation. rsc.org

Synthetic Complexity: The synthesis of diversely substituted polycyclic indole structures, while offering access to novel chemical matter, can be complex and require multi-step procedures. rsc.org

Off-Target Effects and Selectivity: As with any scaffold that exhibits broad bioactivity, ensuring selectivity for the desired target to minimize potential off-target effects is a critical and ongoing challenge. For instance, TRPV1 agonists must be selective over other TRP channels like TRPA1 to avoid unwanted side effects. mdpi.com

Prospects for Novel Indole-2-carboxamide Scaffold Development

The future of this compound research is bright, with numerous opportunities for developing novel scaffolds. The indole-2-carboxamide moiety is an excellent synthetic handle for creating diverse and complex molecular architectures. rsc.org Future development can focus on several key strategies:

Scaffold Hopping and Bioisosteric Replacement: As seen in the anti-T. cruzi program, replacing the indole core with other heterocyclic systems like azaindoles, benzofurans, or benzimidazoles is a viable strategy to explore new chemical space and potentially overcome issues like metabolic instability. acs.orgnih.gov

Structure-Activity Relationship (SAR) Expansion: Systematic modification at various positions of the indole ring (e.g., C3, C5, C6) and the N-benzyl group can continue to yield compounds with improved properties. acs.orgrsc.org For example, SAR studies on CB1 allosteric modulators revealed that substitutions at the C3 and C5 positions of the indole significantly impact binding affinity and cooperativity. acs.org

Fragment-Based Drug Design: Utilizing fragment-based approaches, as demonstrated in the design of anti-TB agents, can lead to the rational design of potent inhibitors by combining fragments known to interact with the target. rsc.org

Development of Fused Systems: The use of indole-2-carboxamide as a precursor for intramolecular and intermolecular cyclization reactions opens the door to a vast array of fused polycyclic indole systems, which are common motifs in bioactive natural products. rsc.org

Potential for Translational Research and Lead Optimization

The extensive body of preclinical data provides a strong foundation for the translational potential of indole-2-carboxamide derivatives. Several compounds have already progressed to in vivo animal models, demonstrating proof-of-concept for their therapeutic efficacy in areas like infectious diseases and inflammation. asm.orgnih.gov

Future lead optimization efforts should be directed towards:

Improving DMPK Properties: A concerted effort is needed to enhance metabolic stability, aqueous solubility, and oral bioavailability. Strategies may include introducing polar functional groups, N-methylation, or replacing metabolically liable groups like the methyl groups on the indole moiety. nih.govnih.gov

Enhancing Target Engagement and Potency: Fine-tuning the structure to maximize interactions with the biological target is crucial. This was demonstrated in the optimization of HIV-1 integrase inhibitors, where introducing a halogenated benzene (B151609) ring at the C6 position improved binding with viral DNA. rsc.org

Reducing Efflux Transporter Recognition: For CNS-targeting drugs, such as the alphavirus inhibitors, modifying the structure to reduce recognition by efflux transporters like P-glycoprotein is essential for achieving therapeutic concentrations in the brain. nih.gov

Preclinical Candidate Selection: The most promising leads, those with a balance of high potency, selectivity, and favorable in vivo pharmacokinetics, can be advanced as preclinical candidates for further development. The identification of indole-2-carboxamides that are orally bioavailable and effective in mouse infection models is a significant step in this direction. asm.org

Table of Mentioned Compounds

| Compound Name/Identifier |

|---|

| This compound |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide |

| N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxamide |

| 5-(3,3-dimethylureido)-N-(4-(4-methylpiperazin-1-yl)phenyl)-1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carboxamide |

| 5-(furan-2-carboxamido)-N-(4-(4-methylpiperazin-1-yl)phenyl)-1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carboxamide |

| 5-chlorobenzofuran-2-carboxamide |

| 3-methylindole-2-carboxylates |

| N-(1-adamantyl)-indole-2-carboxamide |

| N-rimantadine-4,6-dimethylindole-2-carboxamide |

| N-Benzyl-4,6-difluoro-1H-indole-2-carboxamide |

| 1-Benzyl-N-(4-chlorophenyl)-1H-indole-2-carboxamide |

| N-benzyl-N-ethyl-5,6-dimethoxy-1H-indole-2-carboxamide |

| 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline |

Q & A

Q. What are the standard synthetic routes for preparing N-benzyl-1H-indole-2-carboxamide derivatives?

The synthesis typically involves amide coupling using carbodiimide reagents (e.g., EDC·HCl) with HOBt and DIPEA in anhydrous DMF. For example, indole-2-carboxylic acid derivatives are coupled with benzylamines via activation of the carboxyl group, followed by purification via column chromatography or preparative HPLC . Alternative routes include one-step coupling of ethyl indole-2-carboxylate with substituted benzylamines in the presence of sodium ethoxide .

Q. How are this compound derivatives characterized analytically?

Standard characterization includes 1H/13C NMR for structural confirmation (e.g., indole proton signals at δ 11.6–12.0 ppm, benzyl group protons at δ 4.5–5.0 ppm) and HRMS for molecular weight validation. Purity (>95%) is assessed via HPLC or TLC . For photoactivatable analogs (e.g., azide or benzophenone derivatives), IR and UV-vis spectroscopy are used to confirm functional group incorporation .

Q. What are the primary biological targets of this compound derivatives?

These compounds are explored as enzyme inhibitors (e.g., antihypertriglyceridemic agents targeting lipid metabolism ) and receptor modulators (e.g., cannabinoid or nicotinic receptors ). Specific derivatives show activity against mycobacterial growth, suggesting potential as antimicrobials .

Q. What mechanisms are proposed for the biological activity of these compounds?

Mechanisms include competitive enzyme inhibition (e.g., binding to HPLG or viral replication enzymes) and receptor antagonism/agonism (e.g., GPCR modulation). Photoactivatable derivatives enable covalent binding studies to map target interactions .

Q. How do substituents on the benzyl or indole rings affect activity?

Substituents like electron-withdrawing groups (e.g., Cl, F) on the indole ring enhance metabolic stability, while bulky groups (e.g., adamantane) improve target affinity. For example, 5-fluoro substitution increases antiviral potency by 10-fold compared to unsubstituted analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with sensitive functional groups?

For acid-sensitive groups (e.g., tert-butyl), avoid strong acids during Boc deprotection; use TFA in DCM instead . For azide-containing derivatives, employ DPPA/DBU under inert conditions to prevent side reactions . Microwave-assisted synthesis reduces reaction times for sluggish couplings .

Q. What in vivo models are suitable for evaluating the lipid-lowering activity of these compounds?

Hyperlipidemic rat models are standard for assessing triglyceride reduction. Compounds are administered orally (10–50 mg/kg), with plasma lipid levels monitored via enzymatic assays. For example, derivatives in reduced triglycerides by 40–60% in rats after 7 days .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?

Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals. For example, in N-benzyl-5-fluoro derivatives, HSQC confirmed coupling between the indole NH and adjacent protons, resolving ambiguity in regiochemistry .

Q. What advanced techniques are used to study target engagement for photoactivatable this compound derivatives?

Photoaffinity labeling followed by LC-MS/MS identifies crosslinked peptides in target proteins. For benzophenone-containing analogs, UV irradiation (365 nm) generates reactive intermediates that covalently bind to proximal residues .

Q. How can computational methods enhance SAR studies for these compounds?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like mycobacterial targets, while MD simulations assess stability of ligand-receptor complexes. QSAR models using Hammett constants (σ) quantify electronic effects of substituents on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.